1-Palmitoyl-2-arachidoyl-3-oleoyl-rac-glycerol

説明

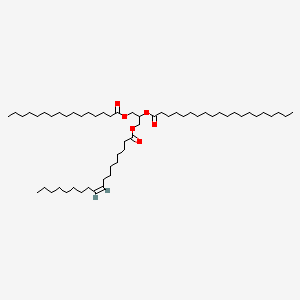

Eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester (CAS 81637-57-2) is a structured triacylglycerol analog composed of three distinct fatty acid moieties esterified to a glycerol backbone:

- Eicosanoic acid (C20:0): A saturated 20-carbon fatty acid.

- Palmitic acid (C16:0): A saturated 16-carbon chain (1-oxohexadecyl group).

- Oleic acid (C18:1, 9Z): A monounsaturated 18-carbon chain with a cis double bond at position 7.

Its molecular formula is C57H108O6, with a molecular weight of 889.46 g/mol . This compound has been identified in studies focusing on lipid biochemistry and natural product isolation, such as in the genus Euonymus .

特性

IUPAC Name |

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVFZHFBLDWEFA-WCTVFOPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

1-パルミトイル-2-アラキドイル-3-オレオイル-rac-グリセロールの合成は、一般的にグリセロールをそれぞれの脂肪酸でエステル化することによって行われます。このプロセスは、化学触媒または酵素法を用いて行うことができます。化学合成では、硫酸やp-トルエンスルホン酸などの触媒を還流条件下で用いることがよくあります。 一方、酵素合成では、より穏和な条件下でエステル化反応を触媒するリパーゼを使用しており、より環境に優しく、特異的な場合があります .

工業的生産方法

この化合物の工業的生産には、連続反応器を使用した大規模エステル化プロセスが関与する場合があります。触媒と反応条件の選択は、収率と純度を最大にするように最適化されます。 反応混合物から目的のトリアシルグリセロールを分離するために、クロマトグラフィーなどの溶媒抽出および精製技術が用いられます .

化学反応の分析

科学研究への応用

1-パルミトイル-2-アラキドイル-3-オレオイル-rac-グリセロールは、科学研究においてさまざまな用途があります。

化学: 脂質の酸化と加水分解のメカニズムを研究するためのモデル化合物として使用されます。

生物学: 細胞の脂質代謝と貯蔵における役割について調査されています。

医学: 生体適合性とリポソームを形成する能力から、薬物送達システムの可能性について探求されています。

科学的研究の応用

Potential as a medication carrier

Researchers are exploring this compound's potential as a carrier for medications. Its structure allows it to form spheres called micelles, which can encapsulate drugs and deliver them to specific targets within the body.

Biological activities

Eicosanoic acid derivatives exhibit various biological activities, particularly as signaling molecules in inflammatory processes. They can act as precursors to bioactive lipids that modulate immune responses, pain sensation, and vascular functions. The specific structure of 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester suggests potential roles in mediating inflammation and cellular signaling pathways, similar to other eicosanoids derived from arachidonic acid.

Diverse applications

The applications of eicosanoic acid derivatives are diverse.

Roles in energy storage and lipid metabolism

Eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester is a type of triacylglycerol (TAG), which is known to play crucial roles in energy storage and lipid metabolism. As a TAG, it is likely involved in the storage of energy and could be hydrolyzed by lipases to release fatty acids and glycerol, which can then be used in various metabolic processes.

Involvement in lipid metabolism

As a TAG, this compound is likely involved in lipid metabolism. TAGs are typically stored in adipose tissue and can be mobilized for energy through the process of lipolysis. This involves the hydrolysis of the TAG to release fatty acids and glycerol, which can then be used in the production of ATP.

Influence of environmental factors

Environmental factors such as diet and physical activity can influence the action of this compound. A diet high in fats can increase the levels of TAGs in the body, while physical activity can lead to the mobilization of stored TAGs for energy.

作用機序

この化合物は、主に細胞の脂質膜との相互作用を通じてその効果を発揮します。脂質二重層に組み込まれ、膜の流動性と透過性に影響を与えることができます。生物学的システムでは、リパーゼによって代謝され、さまざまな代謝経路に関与する遊離脂肪酸を放出します。 分子標的は、リパーゼやアシル転移酵素などの脂質代謝に関与する酵素を含みます .

類似化合物との比較

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound belongs to a class of glycerol esters with mixed acyl chains. Key analogs include:

Key Observations:

- Chain Length and Saturation : The target compound’s inclusion of a C20:0 chain distinguishes it from analogs with shorter (C16:0) or fully unsaturated chains. Longer saturated chains may increase melting points and reduce solubility compared to analogs like 1,3-distearoyl-2-oleoylglycerol .

- Biological Relevance : Analogs with oleic acid (C18:1) are often associated with antioxidant or anti-inflammatory activities, as seen in plant-derived esters . The target compound’s oleoyl moiety may confer similar properties, though direct evidence is lacking.

- Synthetic Modifications : Chlorinated derivatives (e.g., CAS 1363153-60-9) exhibit altered chemical reactivity, highlighting how functional group additions can expand industrial utility .

Research Findings on Analogous Compounds

- Antioxidant Activity : Ethyl acetate extracts containing similar esters demonstrated significant radical scavenging activity, suggesting that the oleic acid component contributes to antioxidant capacity .

- Thermodynamic Properties : Glycerol esters with mixed chains exhibit distinct heat capacities and phase behaviors, critical for applications in food science and pharmaceuticals .

生物活性

Eicosanoic acid, also known as arachidic acid, is a saturated fatty acid with significant biological activity, particularly in the context of inflammatory processes and lipid metabolism. The compound , eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester, is a complex fatty acid derivative that combines structural elements from various fatty acids, enhancing its potential applications in medicine and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is with a molar mass of approximately 917.52 g/mol. Its structure includes ester linkages and specific functional groups that contribute to its biological activities. The presence of double bonds in the fatty acid chains may lead to oxidation reactions, impacting stability and reactivity under different conditions.

The primary mechanism of action for eicosanoic acid derivatives involves their role as signaling molecules in inflammatory processes. They can act as precursors to bioactive lipids that modulate immune responses, pain sensation, and vascular functions. The specific structure of this ester suggests potential roles in mediating inflammation and cellular signaling pathways similar to other eicosanoids derived from arachidonic acid .

Anti-inflammatory Effects

Research indicates that eicosanoic acid derivatives can significantly influence inflammatory responses. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential for therapeutic applications in chronic inflammatory diseases .

Lipid Metabolism

As a triacylglycerol (TAG), this compound plays a crucial role in energy storage and lipid metabolism. It can be hydrolyzed by lipases to release fatty acids and glycerol, which are essential for various metabolic processes. This hydrolysis is significant for energy mobilization during metabolic demands .

Study on Eicosapentaenoic Acid (EPA)

A related study examined the effects of ω-3 fatty acids like eicosapentaenoic acid on cerebral vasospasm following aneurysmal subarachnoid hemorrhage (SAH). The administration of ω-3 fatty acids was associated with reduced occurrences of cerebral vasospasm and improved clinical outcomes. This highlights the potential for similar fatty acid derivatives to exert protective effects in neurological contexts .

Inhibition of Inflammatory Responses

In another study focusing on (E)-9-octadecenoic acid ethyl ester derived from lotus seedpod, researchers demonstrated its ability to suppress inflammatory responses in LPS-induced RAW264.7 macrophages by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expressions. This suggests that structurally related compounds could exhibit comparable anti-inflammatory properties .

Summary of Findings

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。